2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₀Br₂O₂. It is a member of the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure.
Properties
IUPAC Name |
2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJQENGJRKPRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(Br)Br)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[1.1.1]Propellane-Based Routes
The patent US5405550A discloses methods for synthesizing bicyclo[1.1.1]pentane derivatives via [1.1.1]propellane activation. Key steps include:
Cycloaddition Approaches
Alternative routes employ [2+2] cycloadditions between strained alkenes and carbonyl compounds, though yields for bicyclo[1.1.1]pentane systems remain suboptimal (<30%).
Regioselective Dibromination Methods
Direct Electrophilic Bromination
Controlled addition of bromine (Br₂) in dichloromethane at -78°C achieves 2,2-dibromination:
$$
\text{3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid} + 2\,\text{Br}2 \xrightarrow{\text{FeBr}3} \text{2,2-Dibromo derivative}
$$
Key Data :
Radical Bromination
N-Bromosuccinimide (NBS) with AIBN initiator under UV light enables radical-mediated bromination:
$$
\text{Substrate} + 2\,\text{NBS} \xrightarrow{\text{AIBN, hν}} \text{2,2-Dibromo product}
$$
Advantages : Improved functional group tolerance vs. electrophilic methods.
Synthetic Route Optimization
Stepwise vs. One-Pot Synthesis
Comparative studies suggest:
| Parameter | Stepwise Approach | One-Pot Approach |
|---|---|---|
| Overall Yield | 35% | 22% |
| Purity (HPLC) | >98% | 89% |
| Reaction Time | 72 h | 48 h |
Stepwise synthesis is preferred for large-scale production despite longer duration.
Industrial-Scale Production Challenges
Purification Difficulties
The strained core promotes decomposition during distillation. Alternatives:
- Crystallization from hexane/ethyl acetate (7:3 v/v)
- Preparative HPLC with C18 columns
Analytical Characterization
Critical validation parameters for the final compound:
| Technique | Key Findings |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 3.12 (s, 1H, bridgehead), 7.2–7.4 (m, 5H, Ph) |
| $$ ^{13}\text{C NMR} $$ | 172.1 ppm (COOH), 62.3 ppm (C-Br₂) |
| HRMS | m/z 344.9231 [M-H]⁻ (calc. 344.9234) |
| IR | 1705 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br) |
Comparison with Analogous Derivatives
Methyl Ester Precursor
Hydrolysis of methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate:
$$
\text{Ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid}
$$
Yield : 92–95% after acid workup.
Iodo-Substituted Analogs
Electrophilic iodination requires Hg(OAc)₂ catalysts, posing environmental concerns vs. bromine routes.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enhance heat dissipation during exothermic bromination, improving yields to 68%.
Biocatalytic Bromination
Engineered haloperoxidases show preliminary success (24% conversion), though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium can be used for oxidation.
Major Products Formed
Substitution: 2,2-Diiodo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Oxidation: Corresponding carboxylate derivatives.
Scientific Research Applications
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,2-Diiodo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with iodine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives often begins with [1.1.1]propellane as a precursor. For brominated analogs like 2,2-dibromo derivatives, photochemical methods using dibrominated cyclopropane intermediates (e.g., 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane) are critical. Radical-based pathways, such as Cu-photoredox decarboxylative coupling, enable functionalization at bridgehead carbons. Reaction parameters like solvent polarity (e.g., pentane vs. DMF), temperature (0°C for bromine addition), and catalyst systems (Ni/Ir dual catalysts for metallaphotoredox coupling) significantly impact yield and purity. Purification via reversed-phase HPLC or recrystallization is recommended for isolating stereochemically pure products .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming bridgehead substitution and stereochemistry. For dynamic analysis, - and -NMR can resolve strain-induced deshielding of bridgehead protons and Br-C coupling patterns. IR spectroscopy verifies carboxylic acid O-H stretches (~2500–3000 cm) and C=O bonds (~1700 cm). Computational methods (e.g., MP2/6-311++G**) predict acidity and substituent effects, correlating with experimental pKa measurements via potentiometric titration .
Q. What factors govern the acidity of the carboxylic acid group in this compound?
- Methodological Answer : The acidity is influenced by electronic effects from substituents (e.g., Br, phenyl) via field effects. Bromine’s electron-withdrawing nature increases acidity by polarizing the C-Br bond, enhancing deprotonation. Computational studies show that substituent-induced bond dipoles at the bridgehead correlate with gas-phase acidities. For aqueous measurements, solvation effects and steric hindrance from the bicyclic scaffold must be considered. The Kirkwood-Westheimer model applies if the effective dielectric constant of the bicyclic core is assumed to be ~1 .
Advanced Research Questions
Q. How does the 2,2-dibromo substitution impact reactivity in cross-coupling reactions?
- Methodological Answer : Bromine substituents enable Suzuki-Miyaura coupling, but standard conditions (Pd(PPh), aqueous base) often fail due to steric hindrance. Alternative strategies include using BCP-BFK salts with Ni/Ir dual catalysts under blue-light irradiation for C–C bond formation. For C–N coupling, Cu-photoredox systems (e.g., [Ir(ppy)] with Cu(OTf)) facilitate decarboxylative amination. Bromine’s leaving-group potential also allows nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMF) .
Q. What strategies enable incorporation of this compound into bioactive peptides as a rigid scaffold?
- Methodological Answer : The carboxylic acid group can be activated with HATU/DIPEA for amide bond formation with peptide backbones. For solid-phase synthesis, pre-functionalization with Fmoc-protected amines (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives) is effective. The bicyclic core serves as a bioisostere for para-substituted benzene, enhancing metabolic stability. Post-synthetic modifications (e.g., deprotection of tert-butyl esters with TFA) ensure compatibility with peptide elongation protocols .
Q. How can computational modeling predict the compound’s behavior in supramolecular systems?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential. Molecular dynamics simulations (e.g., AMBER force field) model interactions with proteins or synthetic receptors, highlighting steric complementarity. QSAR studies correlate substituent effects (e.g., Br vs. CF) with binding affinities in host-guest systems .
Q. What photoredox applications are feasible for this compound?
- Methodological Answer : Under blue-light irradiation, the dibromo-BCP scaffold participates in single-electron transfer (SET) reactions. For example, Cu/Ir-catalyzed decarboxylation generates bridgehead radicals, which couple with N-nucleophiles (indoles, anilines) to form C–N bonds. The bromine atoms can also act as redox-active handles for tandem dehalogenation and functionalization in flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
